4H-Thieno[3,4-c]pyrazol-3-amine, 2,6-dihydro-2-(4-iodophenyl)-
Overview
Description
4H-Thieno[3,4-c]pyrazol-3-amine, 2,6-dihydro-2-(4-iodophenyl)- (TIP) is a heterocyclic aromatic compound with a molecular formula of C10H8IN3. It is a member of the thienopyrazolone family of compounds and has been the subject of numerous studies due to its potential applications in various scientific research fields. TIP is a valuable compound for its ability to act as a ligand in coordination chemistry, as well as its ability to form various derivatives with different functional groups. As such, TIP has been studied extensively in recent years and has been found to have a wide range of applications, from drug delivery systems to tissue engineering.
Scientific Research Applications
Synthesis and Chemical Properties
Research into thieno[3,4-c]pyrazol derivatives has produced a variety of compounds with significant chemical and biological properties. For example, Rateb et al. (2014) explored the synthesis of Pyrido[2′,3′: 3,4]pyrazolo[1,5‐a]pyrimidine, Pyrido[2′,3′:3,4]pyrazolo[5,1‐c][1,2,4]triazine, and Pyrazolyl Oxadiazolylthieno[2,3‐b]pyridine Derivatives, showcasing the versatility of pyrazole-based compounds in generating diverse heterocyclic structures with potential for varied applications (Rateb, 2014).
Similarly, Bratenko et al. (2013) developed a method for synthesizing 2,4-dihydro-6H-thieno[3,4-c]pyrazol-6-ones, highlighting the intramolecular cyclization of 4-sulfanylmethylpyrazole-3-carboxylic acids. This research contributes to the understanding of the chemical synthesis pathways and the potential for creating compounds with enhanced properties (Bratenko, M. K., Barus, M. M., & Vovk, M. V., 2013).
Biological Activities
The exploration of thieno[3,4-c]pyrazol derivatives extends into their biological applications, particularly in the realm of antimicrobial and anticancer activities. Aly et al. (2016) synthesized new heterocyclic compounds based on thieno[3,2-c]pyrazole derivatives and evaluated their antimicrobial efficacy. Their research demonstrates the potential of these compounds in combating various microorganisms, indicating a promising avenue for the development of new antimicrobial agents (Aly, H. M., 2016).
Moreover, Xin et al. (2015) designed and synthesized a series of thieno[3,2-c]pyridin-4-amine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors, showcasing the potential of thieno[3,4-c]pyrazol derivatives in targeted cancer therapy. Their work exemplifies the intersection of chemical synthesis and biomedical research, offering insights into the development of targeted therapeutic agents (Xin, Minhang et al., 2015).
properties
IUPAC Name |
2-(4-iodophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10IN3S/c12-7-1-3-8(4-2-7)15-11(13)9-5-16-6-10(9)14-15/h1-4H,5-6,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKAROKPOUGVMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10IN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4H-Thieno[3,4-c]pyrazol-3-amine, 2,6-dihydro-2-(4-iodophenyl)- |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.